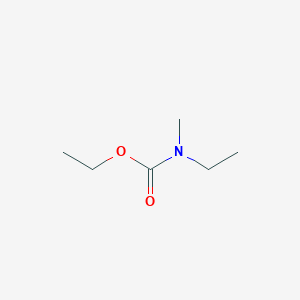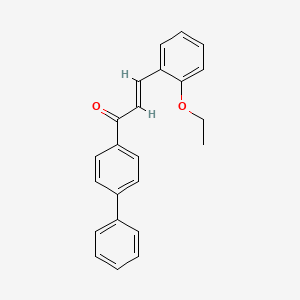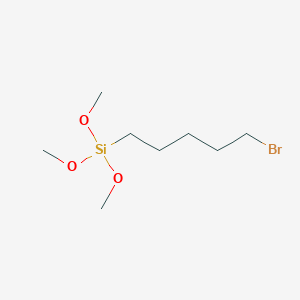
3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid
Vue d'ensemble
Description
3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is an organic compound characterized by a benzyloxycarbonyl (carbamate) group, an amino group, and a 3-fluorophenyl group attached to a propanoic acid moiety. This compound is noteworthy in synthetic chemistry due to its multi-functional groups, making it a versatile intermediate in the preparation of various derivatives and pharmaceutical candidates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials
Benzyl chloroformate
3-fluoroaniline
3-aminopropanoic acid
Step-by-Step Synthesis
Formation of Benzyloxycarbonyl Group
React 3-fluoroaniline with benzyl chloroformate in the presence of a base like sodium hydroxide to form 3-fluoro-N-(benzyloxycarbonyl)aniline.
Aminopropanoic Acid Coupling
Combine 3-fluoro-N-(benzyloxycarbonyl)aniline with 3-aminopropanoic acid using coupling agents such as carbodiimides (e.g., EDC) in a solvent like dichloromethane to yield the target compound.
Industrial Production Methods
In an industrial setting, the production might involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated synthesizers ensures consistent quality and high throughput. Purification of the product is typically achieved through methods like recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
The amino group can be oxidized to form a nitro derivative using strong oxidizing agents like peracids.
Reduction
The compound can undergo hydrogenation, especially reducing the benzyloxycarbonyl group to yield the free amine.
Substitution
Halogenation or nitration can occur at the phenyl ring, especially at positions ortho or para to the fluoro group.
Common Reagents and Conditions
Oxidation: : Peracids, potassium permanganate
Reduction: : Hydrogen gas with a palladium/carbon catalyst
Substitution: : Halogens (Cl₂, Br₂), HNO₃ for nitration
Major Products Formed
Oxidation forms nitro derivatives
Reduction results in the free amine compound
Substitution leads to various halogenated or nitrated phenyl derivatives
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules and pharmaceutical agents.
Biology
Biochemical Probes: : Acts as a biochemical probe due to its ability to bind to specific proteins or enzymes.
Medicine
Drug Development: : Potential use as a starting material for the development of drugs targeting specific proteins in diseases.
Industry
Material Science: : Can be incorporated into polymers to modify properties such as rigidity or thermal stability.
Mécanisme D'action
The compound's effects are mediated primarily through its interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, exposing the amine group which then interacts with the target protein. The fluorophenyl moiety enhances the compound's binding affinity due to its electron-withdrawing properties, making interactions more specific and potent.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylglycine
3-Fluorophenylalanine
Uniqueness
Compared to compounds like N-Benzylglycine and 3-Fluorophenylalanine, 3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid offers a unique combination of a carbamate group and a fluorophenyl group, making it highly versatile in synthetic routes and capable of unique interactions in biological systems.
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-4-7-13(9-14)15(10-16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYJYQYGUIKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















